3-(Allyloxy)-4-aminobenzoic acid 3-(Allyloxy)-4-aminobenzoic acid
Brand Name: Vulcanchem
CAS No.: 121498-31-5
VCID: VC20885898
InChI: InChI=1S/C10H11NO3/c1-2-5-14-9-6-7(10(12)13)3-4-8(9)11/h2-4,6H,1,5,11H2,(H,12,13)
SMILES: C=CCOC1=C(C=CC(=C1)C(=O)O)N
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol

3-(Allyloxy)-4-aminobenzoic acid

CAS No.: 121498-31-5

Cat. No.: VC20885898

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

3-(Allyloxy)-4-aminobenzoic acid - 121498-31-5

Specification

CAS No. 121498-31-5
Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
IUPAC Name 4-amino-3-prop-2-enoxybenzoic acid
Standard InChI InChI=1S/C10H11NO3/c1-2-5-14-9-6-7(10(12)13)3-4-8(9)11/h2-4,6H,1,5,11H2,(H,12,13)
Standard InChI Key BAJZWHAXYFTKHE-UHFFFAOYSA-N
SMILES C=CCOC1=C(C=CC(=C1)C(=O)O)N
Canonical SMILES C=CCOC1=C(C=CC(=C1)C(=O)O)N

Introduction

Chemical Structure and Properties

3-(Allyloxy)-4-aminobenzoic acid consists of a benzoic acid core with an allyloxy group at the 3-position and an amino group at the 4-position. The allyl group (prop-2-enyloxy) provides a reactive unsaturated moiety that can participate in various chemical transformations.

PropertyValue
Chemical FormulaC₁₀H₁₁NO₃
Molecular Weight193.20 g/mol
InChIKeyBAJZWHAXYFTKHE-UHFFFAOYSA-N
SMILESNc1ccc(cc1OCC=C)C(O)=O
Log₁₀ Partition Octanol/Water0.42

The compound features several functional groups of interest:

  • A carboxylic acid group providing acidic properties and potential for derivatization

  • A primary aromatic amine at the para position to the carboxylic acid

  • An allyloxy group at the meta position that introduces unsaturation and potential for further functionalization

The relatively low octanol/water partition coefficient (0.42) suggests moderate hydrophilicity, which is consistent with the presence of both polar functional groups (amino and carboxylic acid) and the less polar allyloxy moiety .

Synthesis Methods

General Allylation Approach

The synthesis of 3-(allyloxy)-4-aminobenzoic acid can be approached through established methods for introducing allyloxy groups onto aromatic rings. Based on procedures for similar compounds, the following synthetic route can be proposed:

Allylation of Hydroxybenzoic Acid Derivatives

A common method involves the reaction of a suitable hydroxy-aminobenzoic acid with allyl bromide in the presence of a base. The general procedure follows:

  • Dissolution of 3-hydroxy-4-aminobenzoic acid (or a protected derivative) in a polar aprotic solvent such as DMF

  • Addition of anhydrous potassium carbonate (K₂CO₃) as a base

  • Reaction with allyl bromide at elevated temperatures (around 60°C)

  • Purification by column chromatography

This approach is analogous to the synthesis of 3,5-bis(allyloxy)benzoic acid as described in literature:

"3,5-dihydroxy benzoic acid (1.54g, 10mmol), anhydrous K₂CO₃ (8.3g, 60mmol, 6eq) and allyl bromide (5.2ml, 60mmol, 6eq) were reacted in DMF (25mL), and then treated with NaOH 4N (5mL, 20mmol, 2eq) in dioxane:H₂O 80:20v/v (50mL) according to the general procedure" .

Selective Synthesis Considerations

The selective synthesis of 3-(allyloxy)-4-aminobenzoic acid presents challenges due to the presence of multiple reactive functional groups. Potential approaches include:

  • Protection of the amino group prior to allylation, followed by deprotection

  • Starting with 3-hydroxy-4-nitrobenzoic acid, performing allylation, and subsequently reducing the nitro group to an amino group

  • Regioselective allylation using specific catalysts or reaction conditions to favor the desired position

Related Compounds and Structural Analogs

Aminobenzoic Acid Derivatives

The parent compound 4-aminobenzoic acid (PABA) is well-characterized and serves as an important reference point. PABA has various biological roles and applications:

  • Component in the synthesis of folates

  • Precursor in coenzyme Q biosynthesis

  • Used as a UV filter in sunscreens

  • Exhibits antifungal properties

Allyloxy-Substituted Aromatics

Other allyloxy-substituted benzoic acids demonstrate the chemical versatility of this functional group:

  • 4-(Allyloxy)benzoic acid has been used as an intermediate in various organic syntheses

  • 3,5-bis(allyloxy)benzoic acid shows potential for functionalization through the terminal alkene groups

  • N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid represents a more complex derivative containing both the allyloxy and aminobenzoic acid moieties

CompoundMolecular FormulaMolecular Weight (g/mol)
3-(Allyloxy)-4-aminobenzoic acidC₁₀H₁₁NO₃193.20
4-Aminobenzoic acid (PABA)C₇H₇NO₂137.14
4-(Allyloxy)benzoic acidC₁₀H₁₀O₃178.18
3,5-bis(allyloxy)benzoic acidC₁₃H₁₄O₄234.25
N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acidC₂₃H₂₇NO₄381.47

Chemical Reactivity and Applications

Pharmaceutical Applications

The aminobenzoic acid core has demonstrated biological activities:

  • PABA has shown antifungal properties against Colletotrichum fructicola, inhibiting fungal cell septation during division

  • Derivatives of PABA have been used as local anesthetics, as seen with oxybuprocaine (which contains a butoxy group instead of allyloxy)

  • The compound may serve as a building block for more complex pharmaceutical agents

Synthetic Intermediates

The reactive functional groups make this compound valuable as a synthetic intermediate:

  • The allyl group provides a handle for further functionalization

  • The amino group allows for introduction of diverse nitrogen-containing functionalities

  • The carboxylic acid enables connection to other molecules through ester or amide linkages

Materials Science

Functionalized benzoic acids have been utilized in the development of:

  • Polymeric materials through polymerization of the allyl group

  • Metal-organic frameworks (MOFs) through coordination of the carboxylate group

  • Functional coatings and surface modifications

Analytical Methods

Chromatographic Analysis

Chromatographic methods suitable for the analysis of 3-(allyloxy)-4-aminobenzoic acid would likely be similar to those employed for related compounds:

"All measurements were recorded on a Waters Alliance e2695 separations module equipped with a Waters 2998 photodiode array detector" .

HPLC analysis would typically employ:

  • Reverse-phase columns (C18)

  • Mobile phases containing mixtures of water and organic solvents (methanol, acetonitrile)

  • UV detection at wavelengths corresponding to aromatic absorbance (typically 254-280 nm)

Spectrophotometric Analysis

Drawing from methods developed for 4-aminobenzoic acid, spectrophotometric determination might involve:

"A simple and sensitive spectrophotometric method... for the quantitative determination of 4-aminobenzoic acid (PABA)" .

Such methods could be adapted for 3-(allyloxy)-4-aminobenzoic acid, potentially employing reagents that react specifically with the amino group or the carboxylic acid function.

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